2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile
Overview
Description
“2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile” is a complex organic compound. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The compound also features a pyrazolo[4,3-c]pyridine moiety, which is a fused ring system involving a pyrazole ring (a five-membered ring with three carbon atoms and two adjacent nitrogen atoms) and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a thiophen-2-yl group, a tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl group, and an acetonitrile group . The exact structure would require further analysis using techniques such as X-ray crystallography .
Scientific Research Applications
Antioxidant Activity
Derivatives incorporating the pyrazolo[4,3-c]pyridin moiety have been synthesized and evaluated for their antioxidant capabilities. For example, the synthesis of new heterocycles involving this moiety demonstrated compounds with antioxidant activity nearly equal to that of ascorbic acid, underscoring their potential in creating antioxidant agents (El‐Mekabaty, 2015).
Corrosion Inhibition
This compound and its analogs have shown effectiveness as corrosion inhibitors. Studies have indicated that certain aryl pyrazole pyridine derivatives can significantly inhibit the corrosion of metals in acidic environments, which is crucial for protecting industrial equipment and infrastructure (Sudheer & Quraishi, 2015).
Antitumor Evaluation
Research into the antitumor properties of compounds derived from this chemical framework has identified several candidates with promising antiproliferative activities against various human cancer cell lines, indicating a potential for the development of new anticancer drugs (Shams et al., 2010).
Antimicrobial Evaluation
Compounds synthesized from this chemical base have been evaluated for their antimicrobial properties, showing significant activity against a range of bacterial and fungal strains. This suggests their utility in developing new antimicrobial agents to combat resistant strains of microorganisms (Mekky & Sanad, 2019).
Synthesis of Complex Heterocyclic Compounds
The structural complexity of this compound allows for the synthesis of a wide variety of heterocyclic compounds with potential applications in material science, pharmaceuticals, and as intermediates in organic synthesis. Research has shown the feasibility of synthesizing polyfunctionally substituted heterocyclic compounds, which could serve as valuable tools in drug discovery and development (Mohareb et al., 2004).
Future Directions
Mechanism of Action
Thiophene derivatives
Thiophene is a five-membered heterocyclic compound containing a sulfur atom. Thiophene derivatives have been found to possess a wide range of therapeutic properties, including anti-inflammatory, anticonvulsant, antimicrobial, and antitumor activities .
Pyrazole derivatives
Pyrazole is a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms. Pyrazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pyridine derivatives
Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Properties
IUPAC Name |
2-(3-thiophen-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4S/c13-4-6-16-10-3-5-14-8-9(10)12(15-16)11-2-1-7-17-11/h1-2,7,14H,3,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGLSJYUCUCOPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N(N=C2C3=CC=CS3)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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